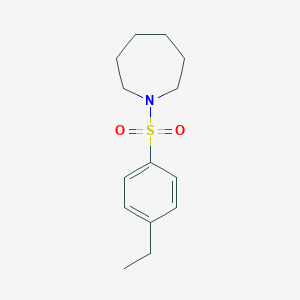
4,5-dichloro-N,N-diethyl-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-dichloro-N,N-diethyl-2-methylbenzenesulfonamide, also known as DCMBS, is a sulfonamide derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 4,5-dichloro-N,N-diethyl-2-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase enzymes. Carbonic anhydrases play a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of these enzymes by this compound could lead to various physiological effects, including the reduction of tumor growth and the treatment of osteoporosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the induction of apoptosis in cancer cells, and the potential treatment of osteoporosis. This compound has also been studied for its potential antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4,5-dichloro-N,N-diethyl-2-methylbenzenesulfonamide in lab experiments is its potential as a ligand for the development of metal-organic frameworks. This compound is also relatively easy to synthesize and purify. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which could limit its use in vivo.
Orientations Futures
There are various future directions for the study of 4,5-dichloro-N,N-diethyl-2-methylbenzenesulfonamide, including the development of new synthetic methods, the investigation of its potential as a carbonic anhydrase inhibitor for the treatment of cancer and osteoporosis, and the exploration of its potential as an antibacterial and antifungal agent. Further studies are also needed to determine the toxicity and pharmacokinetics of this compound in vivo.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has shown promising results in various scientific research applications, including as a ligand for the development of metal-organic frameworks, as a potential inhibitor of carbonic anhydrase enzymes, and as a potential anticancer and osteoporosis treatment. While there are limitations to its use in lab experiments, further studies are needed to fully understand its potential and limitations.
Méthodes De Synthèse
4,5-dichloro-N,N-diethyl-2-methylbenzenesulfonamide can be synthesized using different methods, including the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with diethylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography or recrystallization. Other methods involve the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with diethylamine hydrochloride or the reaction of 4,5-dichloro-2-methylbenzenesulfonamide with diethylamine.
Applications De Recherche Scientifique
4,5-dichloro-N,N-diethyl-2-methylbenzenesulfonamide has been used in various scientific research applications, including as a ligand for the development of metal-organic frameworks, as a precursor for the synthesis of sulfonamide-based drugs, and as a potential inhibitor of carbonic anhydrase enzymes. This compound has also been studied for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells.
Propriétés
Formule moléculaire |
C11H15Cl2NO2S |
|---|---|
Poids moléculaire |
296.2 g/mol |
Nom IUPAC |
4,5-dichloro-N,N-diethyl-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H15Cl2NO2S/c1-4-14(5-2)17(15,16)11-7-10(13)9(12)6-8(11)3/h6-7H,4-5H2,1-3H3 |
Clé InChI |
TXHUBFLSBLHILO-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1C)Cl)Cl |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B272227.png)
![1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine](/img/structure/B272231.png)






![1-(3,4-Dichlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B272312.png)
![1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272315.png)
![1-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B272323.png)
![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272326.png)

